3-Ethylbenzo[d]isothiazole 1,1-dioxide
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Overview
Description
3-Ethylbenzo[d]isothiazole 1,1-dioxide is an organic compound with a sulfonyl group. It is known for its role in various chemical reactions and applications, particularly in the field of materials science. This compound is often used to regulate crystallization and reduce defects in perovskite films, contributing to the efficiency and stability of perovskite solar cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethylbenzo[d]isothiazole 1,1-dioxide typically involves the [4 + 2] annulation reaction of 3-substituted benzoisothiazole 1,1-dioxides with 1,2-diaza-1,3-dienes. This method is favored due to its mild reaction conditions, wide substrate range tolerance, and compatibility with gram-scale preparation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, ensuring efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
3-Ethylbenzo[d]isothiazole 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure optimal yields.
Major Products
The major products formed from these reactions include sulfonyl derivatives, reduced forms of the compound, and substituted benzoisothiazole derivatives .
Scientific Research Applications
3-Ethylbenzo[d]isothiazole 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mechanism of Action
The mechanism by which 3-ethylbenzo[d]isothiazole 1,1-dioxide exerts its effects involves hydrogen bonding and coordination interactions. These interactions help to regulate crystallization and reduce defects in perovskite films, leading to enhanced efficiency and stability of perovskite solar cells . The molecular targets and pathways involved include the sulfonyl group, which plays a crucial role in these interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-Methylbenzo[d]isothiazole 1,1-dioxide
- 3-Propylbenzo[d]isothiazole 1,1-dioxide
- 3-Butylbenzo[d]isothiazole 1,1-dioxide
Uniqueness
3-Ethylbenzo[d]isothiazole 1,1-dioxide is unique due to its specific interactions with perovskite films, which are not as pronounced in similar compounds. Its ability to regulate crystallization and reduce defects makes it particularly valuable in the production of efficient and stable perovskite solar cells .
Properties
CAS No. |
61798-56-9 |
---|---|
Molecular Formula |
C9H9NO2S |
Molecular Weight |
195.24 g/mol |
IUPAC Name |
3-ethyl-1,2-benzothiazole 1,1-dioxide |
InChI |
InChI=1S/C9H9NO2S/c1-2-8-7-5-3-4-6-9(7)13(11,12)10-8/h3-6H,2H2,1H3 |
InChI Key |
QHOMFOGULKIGBE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NS(=O)(=O)C2=CC=CC=C21 |
Origin of Product |
United States |
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